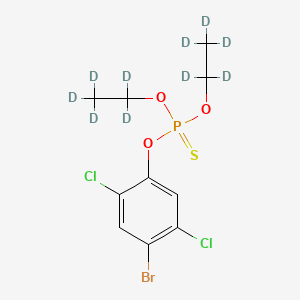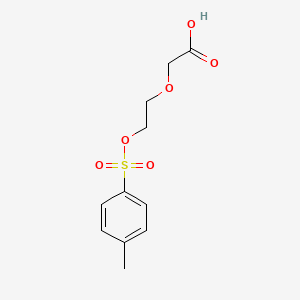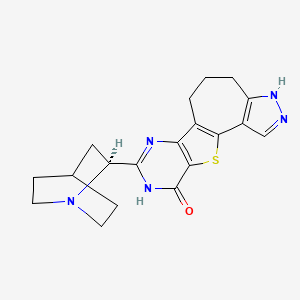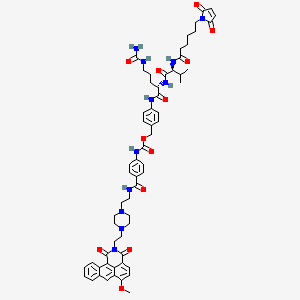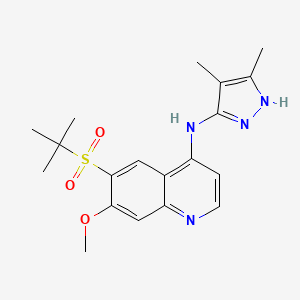
RIP2 Kinase Inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RIP2 Kinase Inhibitor 3 is a small molecule inhibitor targeting receptor-interacting protein kinase 2 (RIPK2). RIPK2 is a serine/threonine kinase involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune responses and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of indazole derivatives, which are reacted with purine derivatives under specific conditions to form the desired inhibitor . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of RIP2 Kinase Inhibitor 3 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RIP2 Kinase Inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent and selective inhibitors .
Aplicaciones Científicas De Investigación
RIP2 Kinase Inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase activity and signaling pathways.
Biology: Helps in understanding the role of RIPK2 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis
Industry: Utilized in the development of new drugs targeting kinase pathways involved in various diseases.
Mecanismo De Acción
RIP2 Kinase Inhibitor 3 exerts its effects by binding to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines . The interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP) is also disrupted, further inhibiting the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
GSK2983559: Another potent RIP2 kinase inhibitor with good kinase specificity.
DCAM-253: A small molecule tyrosine kinase inhibitor of RIP2, effective in treating intestinal inflammation.
Ponatinib: A kinase inhibitor that also targets RIPK2, used in molecular modeling studies.
Uniqueness
RIP2 Kinase Inhibitor 3 is unique due to its high selectivity and potency in inhibiting RIPK2. It has shown promising results in preclinical studies for treating inflammatory diseases with minimal toxicity . Its ability to disrupt multiple signaling pathways involved in inflammation makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H24N4O3S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine |
InChI |
InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23) |
Clave InChI |
LHPFRDAGGDMRMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


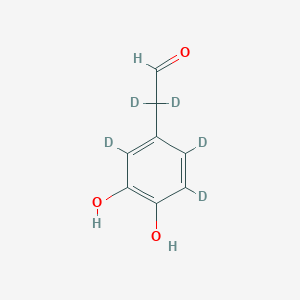
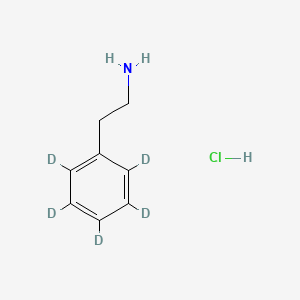
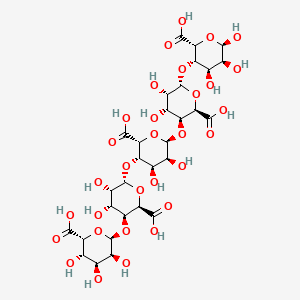


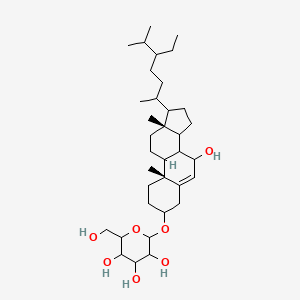
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

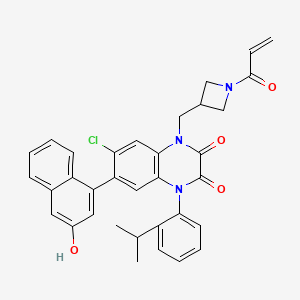
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
